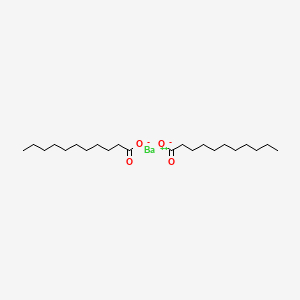
Diundecanoic acid barium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diundecanoic acid barium salt is a chemical compound derived from undecylenic acid, an unsaturated fatty acid with a terminal double bond. Undecylenic acid is naturally found in human sweat and is commercially produced from castor oil. The barium salt form of undecylenic acid is used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diundecanoic acid barium salt can be synthesized by reacting undecylenic acid with barium hydroxide. The reaction typically involves dissolving undecylenic acid in an appropriate solvent, such as ethanol, and then adding barium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of undecylic acid barium salt as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of undecylic acid barium salt follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial production may also involve additional purification steps, such as recrystallization, to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Diundecanoic acid barium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium undecylenate, which has applications in the production of polymers and other materials.
Reduction: Reduction reactions can convert undecylic acid barium salt into other derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where the barium ion is replaced by other metal ions or functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving undecylic acid barium salt include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results.
Major Products
The major products formed from reactions involving undecylic acid barium salt depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield barium undecylenate, while reduction reactions can produce various reduced derivatives.
Scientific Research Applications
Diundecanoic acid barium salt has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other chemicals and materials, such as polymers and surfactants.
Biology: It is studied for its potential antimicrobial properties, particularly against fungal infections.
Medicine: Research has explored the use of undecylic acid derivatives in the treatment of skin conditions and infections.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of undecylic acid barium salt involves its interaction with cellular membranes and enzymes. The compound can disrupt the integrity of fungal cell membranes, leading to cell death. It also inhibits the activity of certain enzymes involved in fungal growth and reproduction. The molecular targets and pathways involved in these effects are still being studied, but they are believed to include the inhibition of ergosterol synthesis, a key component of fungal cell membranes.
Comparison with Similar Compounds
Similar Compounds
Zinc undecylenate: Another salt of undecylenic acid, used as a topical antifungal agent.
Calcium undecylenate: Similar to barium and zinc salts, with applications in antifungal treatments.
Sodium undecylenate: Used in various industrial applications, including as a surfactant and emulsifier.
Uniqueness
Diundecanoic acid barium salt is unique due to its specific chemical properties and applications. Compared to other similar compounds, it offers distinct advantages in certain industrial processes and research applications. For example, its stability and reactivity make it suitable for use in high-temperature reactions and as a precursor in the synthesis of specialized materials.
Properties
CAS No. |
17329-46-3 |
|---|---|
Molecular Formula |
C22H42BaO4 |
Molecular Weight |
507.901 |
IUPAC Name |
barium(2+);undecanoate |
InChI |
InChI=1S/2C11H22O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2-10H2,1H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
FTFZHLALJGJMHJ-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCC(=O)[O-].CCCCCCCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















